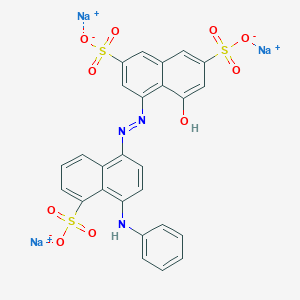
Anazolene (trisodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anazolene (trisodium) is an anionic dye, specifically a textile azo dye, with a maximum absorption wavelength of 571 nm . It is widely used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anazolene (trisodium) is synthesized through a series of chemical reactions involving the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process .
Industrial Production Methods: Industrial production of Anazolene (trisodium) involves large-scale synthesis using automated reactors to control temperature, pH, and other reaction parameters. The process ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Anazolene (trisodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: It can undergo substitution reactions where the azo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original dye.
Reduction: Aromatic amines.
Substitution: Substituted azo compounds.
Wissenschaftliche Forschungsanwendungen
Anazolene (trisodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for labeling and detection purposes.
Biology: Employed in studies involving reactive oxygen species (ROS) formation and antioxidant enzyme activities.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in textile dyeing and as a marker in various industrial processes
Wirkmechanismus
Anazolene (trisodium) exerts its effects primarily through its interaction with biological molecules. It can induce the formation of reactive oxygen species (ROS) in plants, affecting various biochemical pathways. The dye’s interaction with enzymes such as superoxide dismutase (SOD) can lead to changes in enzyme activity, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
- Globalagliatin
Comparison: Anazolene (trisodium) is unique due to its specific absorption wavelength and its ability to induce ROS formation in biological systems. Compared to other similar compounds, it has distinct applications in both scientific research and industrial processes .
Eigenschaften
Molekularformel |
C26H16N3Na3O10S3 |
|---|---|
Molekulargewicht |
695.6 g/mol |
IUPAC-Name |
trisodium;4-[(4-anilino-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H19N3O10S3.3Na/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39;;;/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 |
InChI-Schlüssel |
ADGGJQPKBDIZMT-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
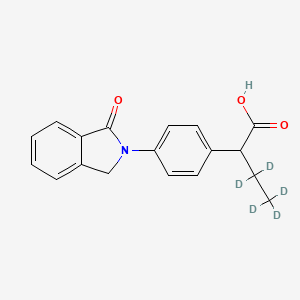
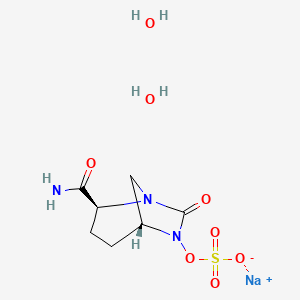
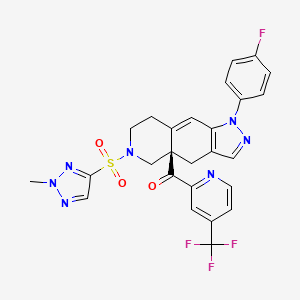
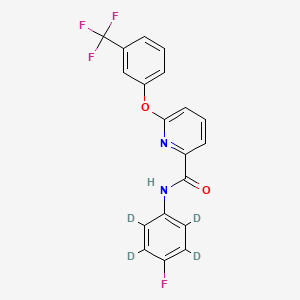
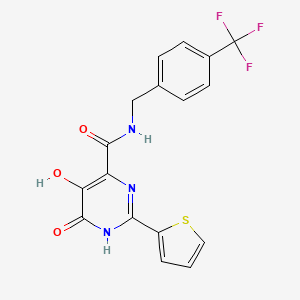



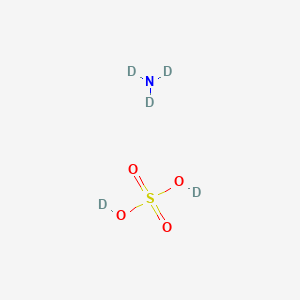
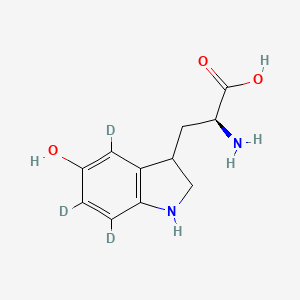
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)
